chemical structure of 3,5-dibromo-N-ethylbenzamide
chemical structure of 3,5-dibromo-N-ethylbenzamide
[1]
Executive Summary
3,5-Dibromo-N-ethylbenzamide (CAS: 1692728-00-9) is a specialized halogenated benzamide scaffold used primarily as an intermediate in medicinal chemistry and materials science.[1][2][3][4][5][6][7][8] Characterized by its symmetrical 3,5-dibromo substitution pattern, this molecule serves as a critical "hub" for diversity-oriented synthesis.[1] The bromine atoms provide orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the N-ethyl amide moiety offers physicochemical modulation (solubility, H-bonding) distinct from the parent primary amide.[1]
This guide details the structural properties, validated synthetic protocols, and analytical characterization standards for researchers utilizing this compound in drug discovery and organic synthesis.
Chemical Identity & Physicochemical Profile[1][7][9][10][11][12][13][14]
| Property | Specification |
| IUPAC Name | 3,5-Dibromo-N-ethylbenzamide |
| CAS Registry Number | 1692728-00-9 |
| Molecular Formula | C₉H₉Br₂NO |
| Molecular Weight | 306.98 g/mol |
| SMILES | CCNC(=O)C1=CC(Br)=CC(Br)=C1 |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |
| Physical State | White to off-white crystalline solid |
Structural Analysis
The molecule features a benzene ring with a
Figure 1: Structural logic and functional group roles of 3,5-dibromo-N-ethylbenzamide.
Synthetic Methodology
While various routes exist, the most robust protocol for laboratory-scale synthesis involves the acylation of ethylamine with 3,5-dibromobenzoyl chloride.[1] This method avoids the purification challenges often seen with peptide coupling agents (EDC/HOBt) in this specific steric context.
Reagents & Materials[1][14][15]
-
Precursor: 3,5-Dibromobenzoic acid (CAS 618-58-6)
-
Chlorinating Agent: Thionyl chloride (
) or Oxalyl chloride[1] -
Amine: Ethylamine (2.0 M in THF or aqueous solution)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Protocol
-
Acid Chloride Formation:
-
Dissolve 3,5-dibromobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add catalytic DMF (2-3 drops) followed by oxalyl chloride (1.2 eq) dropwise at 0°C.
-
Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Note: Evaporate solvent in vacuo to remove excess oxalyl chloride if sensitive side-reactions are feared; otherwise, proceed directly.[1]
-
-
Amidation:
-
Re-dissolve the crude acid chloride in anhydrous DCM.
-
Cool to 0°C.
-
Add Triethylamine (2.5 eq) followed by Ethylamine (1.2 eq).
-
Allow the mixture to warm to RT and stir for 4–6 hours.
-
-
Work-up & Purification:
-
Quench with 1M HCl (to remove unreacted amine).
-
Wash organic layer with saturated
(to remove unreacted acid) and brine. -
Dry over
, filter, and concentrate. -
Recrystallization: Ethanol/Water or Hexane/Ethyl Acetate is recommended if the crude purity is <95%.
-
Figure 2: Synthetic workflow from benzoic acid precursor.
Analytical Characterization (Expected Profile)
Researchers should validate the structure using Proton (
Proton NMR ( NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Notes |
| 7.85 | Doublet ( | 2H | H-2, H-6 | Deshielded by C=O and Br; chemically equivalent. |
| 7.75 | Triplet ( | 1H | H-4 | Between two Br atoms; appears as a triplet due to meta-coupling. |
| 6.10 | Broad Singlet | 1H | NH | Amide proton; shift varies with concentration/solvent.[1] |
| 3.45 | Multiplet/Quartet | 2H | Coupled to methyl group and NH.[1] | |
| 1.25 | Triplet ( | 3H | Terminal methyl group.[1] |
Carbon NMR ( NMR, 100 MHz, )
-
Carbonyl (C=O): ~165 ppm
-
Aromatic C-Br (C-3,5): ~123 ppm (Upfield due to heavy atom effect)[1]
-
Aromatic C-H (C-4): ~136 ppm[1]
-
Aromatic C-H (C-2,6): ~129 ppm[1]
-
Quaternary C (C-1): ~138 ppm
-
Ethyl (
): ~35 ppm -
Ethyl (
): ~14 ppm
Applications in Drug Discovery[1][15][16]
3,5-Dibromo-N-ethylbenzamide is rarely a final drug but serves as a high-value Fragment-Based Drug Discovery (FBDD) scaffold.[1]
Diversity Vectors
The two bromine atoms allow for iterative cross-coupling . A researcher can selectively couple one bromine using stoichiometric control (statistical mixture) or utilize the identical reactivity to create symmetric bis-aryl systems.[1]
-
Example: Suzuki coupling with phenylboronic acid yields 3,5-diphenyl-N-ethylbenzamide derivatives (potential ion channel blockers).[1]
Halogen Bonding Studies
The electron-deficient aromatic ring (due to the electron-withdrawing amide and bromine atoms) makes the bromine substituents excellent halogen bond donors .[1] This property is exploited in crystal engineering and binding affinity optimization against protein targets with Lewis-basic pockets.[1]
Bioisosterism
The 3,5-dibromo motif is often used as a lipophilic, metabolically stable bioisostere for 3,5-dichloro or 3,5-bis(trifluoromethyl) groups, altering the pharmacokinetic profile (LogP and metabolic stability) of the inhibitor.
References
-
PubChem Compound Summary. N-Ethylbenzamide Derivatives. National Center for Biotechnology Information. Link
-
Matrix Scientific. Product Datasheet: 3,5-Dibromo-N-ethylbenzamide (CAS 1692728-00-9).[1][2][3][4][5][6][7][8]Link
-
BLD Pharm. Catalog Entry: 3,5-Dibromo-N-ethylbenzamide.[1][2][3][4][5][7]Link
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for amide synthesis and substituent effects).
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